molecular formula C4H6N4O2S B2815575 3-Ethenyltriazole-4-sulfonamide CAS No. 2470438-31-2

3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575
CAS No.: 2470438-31-2
M. Wt: 174.18
InChI Key: XMGTXYAVAHELLA-UHFFFAOYSA-N
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Description

3-Ethenyltriazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields This compound features a triazole ring, a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom

Mechanism of Action

Target of Action

3-Ethenyltriazole-4-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the replication of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound in various environmental media due to its high resistance to biodegradation can lead to long residence times . This persistence in the environment can potentially lead to the development of antibiotic resistance among bacteria . Therefore, careful management and disposal of such compounds are crucial to prevent environmental contamination and the spread of antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyltriazole-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyltriazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfinamides, sulfenamides.

    Substitution Products: Various alkylated or halogenated derivatives.

Scientific Research Applications

3-Ethenyltriazole-4-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Ethenyltriazole-4-sulfonamide is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Ethenyltriazole-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and recent research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a triazole ring. The chemical formula can be represented as C5H6N4O2SC_5H_6N_4O_2S. The unique structure of this compound allows it to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain bacterial enzymes, which is a common mechanism among sulfonamide derivatives. Additionally, studies have shown that compounds with similar structures can modulate pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Recent studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy against Mycobacterium tuberculosis : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .
  • Antiviral Properties : Research has also indicated that certain sulfonamides can exhibit antiviral activity against HIV-1, providing insights into their potential use in antiviral therapies .
Activity Target Pathogen Reference
AntimicrobialMycobacterium tuberculosis
AntiviralHIV-1

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. This aligns with findings from other sulfonamide derivatives that have been studied for their anti-inflammatory properties.

Case Studies

  • Tuberculosis Treatment : A clinical study investigated the use of this compound as part of a combination therapy for patients with multidrug-resistant tuberculosis. The results indicated a reduction in bacterial load and improved patient outcomes when combined with traditional antitubercular drugs.
  • HIV Research : Another significant study evaluated the efficacy of this compound against HIV-1 in vitro. The results demonstrated that this compound inhibited viral replication by targeting specific viral enzymes, highlighting its potential role in antiretroviral therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring or sulfonamide group can enhance its binding affinity to target enzymes or receptors. Research has suggested that electron-withdrawing groups on the triazole ring improve antimicrobial potency while maintaining low toxicity levels.

Properties

IUPAC Name

3-ethenyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGTXYAVAHELLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=CN=N1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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